cBu-Cit-OH

ADC Linker Protease Specificity Cathepsin B

cBu-Cit-OH offers >60% improved cathepsin B specificity over Val-Cit linkers, reducing off-target release. Its non-peptidic cyclobutane scaffold ensures activation primarily in tumor lysosomes, resistant to cathepsin K/L. Ideal for potent payloads (PBD dimers, tubulysins) and targets expressed in healthy tissue. Standard B2B shipping available.

Molecular Formula C28H38N6O7
Molecular Weight 570.6 g/mol
Cat. No. B12370893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecBu-Cit-OH
Molecular FormulaC28H38N6O7
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)CO
InChIInChI=1S/C28H38N6O7/c29-27(41)31-16-4-6-21(24(38)32-20-9-7-19(18-35)8-10-20)33-26(40)28(13-5-14-28)25(39)30-15-2-1-3-17-34-22(36)11-12-23(34)37/h7-12,21,35H,1-6,13-18H2,(H,30,39)(H,32,38)(H,33,40)(H3,29,31,41)/t21-/m0/s1
InChIKeyHLAKJCQSHGCDPL-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cBu-Cit-OH: Technical Overview and Procurement Baseline for ADC Linker Chemistries


cBu-Cit-OH (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB, CAS 1799663-03-8) is a peptidomimetic linker precursor for antibody-drug conjugates (ADCs) [1]. It incorporates a cyclobutane-1,1-dicarboxamide (cBu) core attached to a citrulline-PAB (Cit-PAB) self-immolative spacer and a maleimide group for antibody conjugation . The compound has a molecular formula of C28H38N6O7 and a molecular weight of 570.64 g/mol [2]. Unlike traditional dipeptide linkers such as Valine-Citrulline (Val-Cit), cBu-Cit-OH is a non-peptidic entity designed to modulate protease specificity and improve the therapeutic index of ADCs [1].

The Case Against Generic Substitution: Why Val-Cit and Other Peptide Linkers Are Not Equivalent to cBu-Cit-OH


Generic substitution in ADC development is not feasible due to the distinct protease specificity profiles of linker chemistries. While the valine-citrulline (Val-Cit) dipeptide linker is a widely used cleavable linker, it exhibits broad susceptibility to multiple lysosomal proteases, including cathepsins B, K, L, and S, which can lead to off-target payload release and increased systemic toxicity [1]. In contrast, the cyclobutane-1,1-dicarboxamide (cBu) core of cBu-Cit-OH confers high specificity for cathepsin B, a protease overexpressed in many tumors, while minimizing cleavage by other cathepsins [1]. This differential protease selectivity is a critical factor in ADC safety and efficacy, making the simple replacement of cBu-Cit-OH with a peptide-based linker chemically and biologically inappropriate. The evidence presented in Section 3 quantifies this differentiation.

cBu-Cit-OH: Quantified Differentiation and Procurement Evidence Guide


Protease Specificity: cBu-Cit Linker Exhibits Predominant Cleavage by Cathepsin B vs. Val-Cit Linker's Broad Protease Susceptibility

The cBu-Cit linker demonstrates a high degree of specificity for cathepsin B. In a direct comparison, a cyclobutane-1,1-dicarboxamide-containing linker was shown to be hydrolyzed predominantly by cathepsin B, whereas the valine-citrulline dipeptide linker was not cleaved by cathepsin B but was susceptible to other cathepsins like K, L, and S [1]. Furthermore, in cellular assays, the release of payload from a cBu-Cit-containing ADC was inhibited by over 75% in the presence of a cathepsin B inhibitor, while a cathepsin K inhibitor had no significant effect .

ADC Linker Protease Specificity Cathepsin B Valine-Citrulline

In Vivo Efficacy and Stability: cBu-Cit-Based ADCs Demonstrate Comparable Antitumor Activity and Serum Stability to Val-Cit-Based ADCs

In mouse xenograft models, ADCs constructed with a non-peptidic cBu-Cit linker exhibited in vivo antitumor efficacy and serum stability that were as effective as those of ADCs using a standard Val-Cit dipeptide linker [1]. This finding indicates that the enhanced protease specificity of the cBu-Cit linker does not come at the cost of reduced overall therapeutic performance.

ADC In Vivo Efficacy Pharmacokinetics Stability

Synthetic Accessibility: cBu-Cit-OH as a Non-Peptidic Precursor Streamlines ADC Manufacturing vs. Peptide-Based Linkers

As a non-peptidic entity, cBu-Cit-OH offers potential advantages in large-scale synthesis and purification compared to peptide-based linkers like Val-Cit, which require solid-phase peptide synthesis (SPPS) and can be more costly and time-consuming to produce at scale [1]. The cyclobutane-1,1-dicarboxamide core is a small molecule that can be synthesized using conventional organic chemistry methods.

ADC Manufacturing Peptidomimetic Process Chemistry

cBu-Cit-OH: Targeted Application Scenarios for ADC Development and Procurement


Development of Next-Generation ADCs with Improved Therapeutic Index

cBu-Cit-OH is ideally suited for ADC programs aiming to reduce off-target toxicity by leveraging its high specificity for cathepsin B, which is overexpressed in many solid tumors [1]. This linker can be conjugated to tumor-targeting antibodies to create ADCs that preferentially release their cytotoxic payload within the tumor microenvironment, potentially widening the therapeutic window compared to ADCs using broad-specificity linkers like Val-Cit [1].

ADC Payload Release Studies and Protease Selectivity Profiling

Given its unique cleavage profile, cBu-Cit-OH is a valuable tool compound for investigating the role of lysosomal proteases in ADC processing. It can be used in in vitro and in vivo assays to delineate the contribution of cathepsin B versus other cathepsins to ADC efficacy and safety, as demonstrated by the >75% inhibition of payload release by a cathepsin B inhibitor [1].

Streamlined ADC Manufacturing and Scale-Up

The non-peptidic nature of cBu-Cit-OH makes it an attractive alternative to peptide-based linkers for ADC programs moving toward clinical or commercial scale manufacturing. Its synthesis via conventional organic chemistry, as opposed to solid-phase peptide synthesis (SPPS), may offer advantages in terms of cost, scalability, and supply chain reliability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for cBu-Cit-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.